molecular formula C8H10BrN B146110 4-Bromophenethylamine CAS No. 73918-56-6

4-Bromophenethylamine

Cat. No. B146110
CAS RN: 73918-56-6
M. Wt: 200.08 g/mol
InChI Key: ZSZCXAOQVBEPME-UHFFFAOYSA-N
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Description

4-Bromophenethylamine is a compound that is structurally related to phenethylamines, a class of compounds with various pharmacological properties. While the provided papers do not directly describe 4-Bromophenethylamine, they do provide insights into similar brominated phenethylamine derivatives and their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of brominated phenethylamine derivatives is often achieved through methods such as N-reductive alkylation, as seen in the preparation of regioisomeric compounds related to the psychoactive 25B-NBOMe drug . Another method involves reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in the presence of sodium hydroxide . Additionally, bromination after esterification is used to protect hydroxyl groups during the synthesis of intermediates for liquid crystal display materials .

Molecular Structure Analysis

The molecular structure of brominated phenethylamine derivatives can be characterized using techniques such as X-ray diffraction, which provides information on the crystal system and space group of the compounds . The geometry of these molecules can indicate the presence of charge delocalization in cyclic systems or the existence of non-classical hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of brominated phenethylamine derivatives can vary. For instance, the different reactivities towards bromination of isomeric compounds have been analyzed using ab initio calculations . The synthesis of 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide and its subsequent conversion into a quaternary ammonium compound demonstrates the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenethylamine derivatives can be studied using various spectroscopic methods. FT-IR, FT-Raman, NMR, and UV-visible spectrometry are used to determine vibrational frequencies, chemical shifts, and electronic properties . Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT, complement experimental data and provide insights into molecular electrostatic potential, nonlinear optical features, and thermodynamic properties .

Scientific Research Applications

Analytical Detection and Forensic Toxicology

4-Bromophenethylamine and its derivatives have been extensively studied for their presence in biological samples, mainly for forensic and toxicological purposes. A validated method using liquid chromatography/tandem mass spectrometry (LC-MS/MS) has been developed for the quantitative determination of phenethylamines, including 4-Bromophenethylamine, in hair. This method is utilized to study the in vivo accumulation and retention of phenethylamines, and it's significant for understanding the effect of pigmentation on the uptake of these substances by hair. This research is crucial for forensic purposes like drug testing, crime investigation, and postmortem toxicology (Nieddu et al., 2015). Similarly, studies on the in vivo metabolism of phenethylamines in rats have identified various metabolites, shedding light on the metabolic pathways of these compounds, which is pivotal for toxicology and forensic science (Kanamori et al., 2002).

Pharmaceutical and Biochemical Research

Phenethylamines, including 4-Bromophenethylamine, have been the subject of pharmaceutical and biochemical research. Studies have focused on understanding their interactions with prescription drugs, especially concerning populations with mental disorders or those involved in risky behaviors. Research in this domain aims to unravel the pharmacokinetic and pharmacodynamic interactions, which are vital for assessing the safety and therapeutic potential of these compounds (Inan et al., 2020).

Analytical Chemistry

The compound and its derivatives have been analyzed using various analytical techniques, including thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS). These studies provide extensive data for the identification, quantification, and understanding of the chemical behavior of these compounds, which are crucial for forensic toxicological practice and scientific research (Kanai et al., 2008).

Chemical Synthesis and Internal Standards

4-Bromophenethylamine and its isotopically labeled derivatives have been synthesized for use as internal standards in analytical assays, particularly in gas chromatography-mass spectrometry (GC-MS). The accurate synthesis and characterization of these standards are critical for the reliability of analytical results in research and forensic investigations (Xu & Chen, 2006).

Safety And Hazards

4-Bromophenethylamine is classified as a skin corrosive and eye damage category 1B substance . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

There is limited scientific information regarding the pharmacokinetics and pharmacological effects of 4-Bromophenethylamine in humans . More research is needed to fully understand its cardiovascular safety, especially for long-term therapies .

properties

IUPAC Name

2-(4-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZCXAOQVBEPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224524
Record name p-Bromophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenethylamine

CAS RN

73918-56-6
Record name 4-Bromophenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73918-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-bromophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
388
Citations
J DeRuiter, R Clark, FT Noggle - Journal of chromatographic …, 1995 - academic.oup.com
… This general method of preparing phenethylamines is illustrated in Scheme 1, which shows the synthesis of the substituted phenethylamine, 2,5-dimethoxy-4bromophenethylamine, and …
Number of citations: 20 academic.oup.com
A Horimoto, N Kawano, D Nakauchi… - Sensors and …, 2020 - sensors.myu-group.co.jp
A scintillator is a type of phosphor material used in radiation measurements, which have the function of converting high-energy ionizing radiation into several thousands of lowenergy …
Number of citations: 28 sensors.myu-group.co.jp
AS Spoelder, JKG Louwerens, SD Krens… - Journal of forensic …, 2019 - Wiley Online Library
4‐bromo‐2,5‐dimethoxyphenethylamine (2C‐B) is a designer drug. In Europe, 2C‐B is easily obtained and used for recreational purposes. It is known for its stimulating effects similar to …
Number of citations: 11 onlinelibrary.wiley.com
FT Noggle - Journal of Chromatographic Science, 1995 - chemistry.mdma.ch
… This general method of preparing phenethylamines is illustrated in Scheme l, which shows the synthesis of the substituted phenethylamine, 2,5-dimethoxy-4bromophenethylamine, and …
Number of citations: 0 chemistry.mdma.ch
JJ Nugteren–van Lonkhuyzen, DW de Lange… - Annals of emergency …, 2020 - Elsevier
Study objective We studied the severity of poisoning after exposure to low to moderate and high doses of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). Methods Patients for whom the …
Number of citations: 5 www.sciencedirect.com
B Wills, T Erickson - … of Drug Abuse: Synthesized Chemicals and …, 2012 - books.google.com
The term “phenethylamine or amphetamine (α-methyl phenethylamine) designer drugs” refers to drugs with varying stimulant and psychotomimetic properties that were originally …
Number of citations: 1 books.google.com
V Lukić, R Micić, Ž Radosavljević - Bulletin of Natural Sciences …, 2022 - aseestant.ceon.rs
The abuse of new psychoactive substances is attracting a lot of attention from the world public. There is an increasing use among young people, who are not aware of the harmful effects …
Number of citations: 4 aseestant.ceon.rs
A Stoller, PC Dolder, M Bodmer… - Journal of analytical …, 2017 - academic.oup.com
… duration of action, and an important structural difference is the ligand in the 4 position of the phenyl ring, such as propyl in 2C-P or bromine in 2,5-dimethoxy-4-bromophenethylamine (…
Number of citations: 21 academic.oup.com
AL Halberstadt - … of New Psychoactive Substances (NPS) The Science …, 2017 - Springer
… -X compounds 2,5-dimethoxy-4-bromophenethylamine (2C-B) and 2,5-… -benzyl-2,5-dimethoxy-4-bromophenethylamine (25B-NB; K i … 2,5-dimethoxy-4-bromophenethylamine (2C-B; K i …
Number of citations: 85 link.springer.com
D van der Gouwe, TM Brunt, M van Laar… - …, 2017 - Wiley Online Library
Background and aims On‐line drug markets flourish and consumers have high expectations of on‐line quality and drug value. The aim of this study was to (i) describe on‐line drug …
Number of citations: 73 onlinelibrary.wiley.com

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